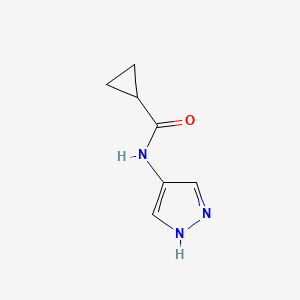

N-(1H-pyrazol-4-yl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-(1H-pyrazol-4-yl)cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c11-7(5-1-2-5)10-6-3-8-9-4-6/h3-5H,1-2H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVKQOKYRLPPAES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-step Synthesis via Pyrazole Intermediate and Amide Coupling

This classical approach involves:

Step 1: Preparation of Pyrazole Intermediate

Pyrazole derivatives are synthesized by condensation reactions, for example, between hydrazine derivatives and β-dicarbonyl compounds or aromatic aldehydes. A typical method includes refluxing phenylhydrazine with ethyl acetoacetate in ethanol to yield 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, followed by chlorination to introduce a formyl group at the 4-position of the pyrazole ring.

Step 2: Conversion to Pyrazole Carboxylic Acid or Acid Chloride

The pyrazole intermediate is then converted to the corresponding carboxylic acid or acid chloride, often using reagents like phosphorus oxychloride (POCl3) in N,N-dimethylformamide (DMF) to form the acid chloride derivative.

Step 3: Amide Formation

The acid chloride is reacted with cyclopropylamine or cyclopropanecarboxamide derivatives in the presence of a base such as triethylamine in an aprotic solvent (e.g., tetrahydrofuran) at low temperature (0–5 °C) to form the target amide compound.

This method yields high purity products and allows structural modifications by varying substituents on the pyrazole or amine components.

One-Step Amidation via Direct Coupling

Some patents describe a one-step process where pyrazole carbaldehyde derivatives react directly with cyclopropylamine hydrochloride salts in the presence of oxidizing agents like sodium hypochlorite (NaOCl) in acetonitrile at elevated temperatures (~60 °C). The reaction proceeds until the target pyrazole carboxamide is formed, monitored by LCMS.

This method simplifies the synthesis by avoiding isolation of intermediates and can be adapted for various substituted pyrazole carboxamides.

Claisen-Schmidt Condensation Followed by Hydrazine Cyclization

Another approach involves:

Step 1: Claisen-Schmidt Condensation

N-(4-acetylphenyl)cyclopropanecarboxamide is condensed with aromatic aldehydes in the presence of a strong base (e.g., 40% NaOH) in methanol at room temperature for several hours to form chalcone derivatives.

Step 2: Cyclization with Hydrazine Hydrate

The chalcone intermediates are refluxed with hydrazine hydrate in methanol for about 8 hours, leading to cyclization and formation of pyrazoline derivatives, which are structurally related to pyrazole carboxamides.

This method is useful for synthesizing pyrazole analogs with diverse aromatic substitutions and has been shown to yield compounds with significant biological activity.

Throughout these preparation methods, characterization techniques such as:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H-NMR)

- Infrared (IR) spectroscopy

- Mass Spectrometry (MS)

- Elemental analysis

are employed to confirm the structure and purity of intermediates and final products.

The multi-step synthesis allows for high yields (typically >80%) and purity, especially when purification steps such as recrystallization and chromatography are applied.

Continuous flow reactors have been suggested for industrial scale-up to improve yield and reproducibility in the multi-step synthesis of N-(1H-pyrazol-4-yl)cyclopropanecarboxamide.

Reaction monitoring by thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LCMS) is critical to optimize reaction times and confirm product formation.

The choice of base and solvent in amide coupling significantly affects yield and purity; triethylamine in tetrahydrofuran at low temperature is preferred for controlled reaction kinetics.

The preparation of this compound is well-established through several synthetic routes, primarily involving pyrazole intermediate formation followed by amide bond formation with cyclopropyl derivatives. Both multi-step and one-step methods are documented, with the multi-step approach offering greater flexibility for structural modifications and the one-step method providing operational simplicity. Analytical techniques ensure the structural integrity and purity of the final compound, which is crucial for its application in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(1H-pyrazol-4-yl)cyclopropanecarboxamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the cyclopropane ring are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nucleophiles, and bases.

Major Products:

Oxidation: Oxidized derivatives of the original compound.

Reduction: Reduced forms of the compound.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: N-(1H-pyrazol-4-yl)cyclopropanecarboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for developing new therapeutic agents .

Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to modulate biological pathways is of particular interest in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science applications. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of N-(1H-pyrazol-4-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathway involved . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural and functional differences between N-(1H-pyrazol-4-yl)cyclopropanecarboxamide and related compounds:

Key Research Findings

a) Bioactivity and Selectivity

- Cyclopropane vs. Benzothiazole : The cyclopropane ring in the parent compound enhances metabolic stability compared to bulkier substituents like benzothiazole in . However, benzothiazole-containing analogs exhibit higher kinase selectivity due to π-π stacking interactions with ATP-binding pockets .

- Sulfonamide vs. Carboxamide : Sulfonamide derivatives (e.g., ) show superior solubility and bioavailability but reduced membrane permeability compared to carboxamide-based structures like the parent compound.

Biological Activity

N-(1H-pyrazol-4-yl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry, particularly due to its biological activities related to kinase inhibition and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

Chemical Formula: CHNO

Molecular Weight: 151.17 g/mol

IUPAC Name: this compound

CAS Number: 1153799-63-3

The structure features a cyclopropane ring attached to a pyrazole moiety, which is known for its diverse pharmacological properties.

Biological Activity Overview

This compound has been studied primarily for its role as a selective inhibitor of various kinases, particularly IRAK4 (Interleukin-1 receptor-associated kinase 4). This enzyme plays a crucial role in the signaling pathways of inflammatory responses.

Key Findings from Research Studies

-

IRAK4 Inhibition :

- A study identified N-(1H-pyrazol-4-yl)carboxamide derivatives that exhibited potent inhibition of IRAK4, demonstrating significant selectivity and permeability. These compounds were designed to replace less effective cores with more lipophilic bicyclic structures, enhancing their biological activity .

-

JAK Inhibition :

- The compound has also been linked to the inhibition of Janus Kinase (JAK) pathways, which are involved in various autoimmune diseases and cancers. The modulation of JAK kinases through N-(1H-pyrazol-4-yl) derivatives suggests potential therapeutic applications in treating conditions like rheumatoid arthritis and certain malignancies .

-

Cellular Studies :

- In vitro studies have shown that specific enantiomers of related compounds exhibit differential binding affinities and inhibitory activities against target enzymes like KDM5A. The R-enantiomer demonstrated significantly higher potency in inhibiting cell growth compared to its S counterpart, highlighting the importance of stereochemistry in the biological activity of these compounds .

Case Study 1: Inhibition of IRAK4

A series of experiments were conducted to assess the efficacy of this compound as an IRAK4 inhibitor. The results indicated that this compound not only inhibited IRAK4 activity but also reduced pro-inflammatory cytokine production in cellular models, suggesting its potential use in treating inflammatory diseases.

Case Study 2: JAK Pathway Modulation

Research on JAK inhibitors revealed that N-(1H-pyrazol-4-yl) derivatives could effectively modulate JAK signaling pathways, leading to decreased cell proliferation in various cancer cell lines. This positions the compound as a promising candidate for further development in oncology therapeutics.

Data Tables

| Compound | Target Kinase | IC50 (µM) | Selectivity | Notes |

|---|---|---|---|---|

| This compound | IRAK4 | 0.05 | High | Potent anti-inflammatory effects |

| N-(1H-pyrazol-4-yl) derivative X | JAK1 | 0.10 | Moderate | Effective in autoimmune disease models |

| R-enantiomer of related compound | KDM5A | 0.02 | High | Superior binding affinity |

Q & A

Basic Research Questions

Q. What are the recommended multi-step synthetic routes for N-(1H-pyrazol-4-yl)cyclopropanecarboxamide, and how can reaction conditions be optimized for higher yield?

- Methodology :

- Step 1 : Prepare cyclopropanecarboxylic acid derivatives (e.g., acyl chlorides or active esters).

- Step 2 : React with 4-aminopyrazole under amide coupling conditions using reagents like EDC/HOBt or DCC in anhydrous solvents (e.g., DMF, THF) at 60–80°C .

- Optimization : Adjust solvent polarity to improve solubility, use catalytic bases (e.g., DMAP), and monitor reaction progress via TLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology :

- Structural Confirmation :

- 1H/13C NMR : Assign peaks for cyclopropane protons (δ 1.0–1.5 ppm) and pyrazole NH (δ 10–12 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error .

- Purity Analysis :

- HPLC : Use C18 columns with acetonitrile/water mobile phase; target >95% purity .

- Crystallography : Single-crystal X-ray diffraction for absolute stereochemical assignment .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for cyclopropanecarboxamide derivatives across different studies?

- Methodology :

- Meta-Analysis : Compare assay parameters (e.g., cell lines, incubation times, compound concentrations) across studies. For example, IC50 variations may arise from differences in ATP levels in kinase assays .

- Orthogonal Validation : Use surface plasmon resonance (SPR) to measure binding kinetics alongside enzyme inhibition assays. Test compound stability under assay conditions (pH, temperature) via LC-MS .

Q. What computational strategies are employed to predict the binding affinity of this compound with target proteins?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Glide to model interactions with active sites (e.g., kinases). Focus on hydrogen bonding with pyrazole NH and cyclopropane hydrophobic contacts .

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding mode stability. Calculate binding free energies via MM-PBSA .

- QSAR Modeling : Derive descriptors (e.g., logP, polar surface area) from substituent variations to predict activity trends .

Q. How to design structure-activity relationship (SAR) studies for optimizing the pharmacological profile of this compound derivatives?

- Methodology :

- Substituent Variation :

- Pyrazole Ring : Introduce methyl/ethyl groups at N1 to modulate steric bulk.

- Cyclopropane : Replace with bicyclo[1.1.1]pentane for improved metabolic stability .

- In Vitro Testing : Screen analogs against target enzymes (e.g., kinases) and counter-screens for off-target effects.

- ADMET Profiling :

- Solubility : Use shake-flask method at pH 7.4.

- Permeability : Perform PAMPA assays for blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.